molecular formula C20H19N5OS2 B14946181 (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B14946181
M. Wt: 409.5 g/mol
InChI Key: LBUYHPMRJARHLM-RZZJTRJGSA-N
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Description

2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with an appropriate aldehyde under acidic or basic conditions. Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. Common reagents include acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity .

Properties

Molecular Formula

C20H19N5OS2

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19N5OS2/c1-13(2)10-16-14(12-24(23-16)15-6-4-3-5-7-15)11-17-18(26)25(19(21)28-17)20-22-8-9-27-20/h3-9,11-13,21H,10H2,1-2H3/b17-11-,21-19?

InChI Key

LBUYHPMRJARHLM-RZZJTRJGSA-N

Isomeric SMILES

CC(C)CC1=NN(C=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

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